molecular formula C15H17ClN2O2 B12904763 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-07-9

4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one

Cat. No.: B12904763
CAS No.: 88094-07-9
M. Wt: 292.76 g/mol
InChI Key: GWYZKZUINCJTRD-UHFFFAOYSA-N
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Description

4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a propyl group, and a 4-methylbenzyl ether moiety attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Etherification: The 4-methylbenzyl ether moiety can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl alcohol and a suitable leaving group.

    Alkylation: The propyl group can be introduced via alkylation using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenylboronic acid
  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol

Uniqueness

4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its pyridazinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

88094-07-9

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3-one

InChI

InChI=1S/C15H17ClN2O2/c1-3-8-18-15(19)14(16)13(9-17-18)20-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3

InChI Key

GWYZKZUINCJTRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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